2-Fluoro-3-vinylpyridine
CAS No.:
Cat. No.: VC13573986
Molecular Formula: C7H6FN
Molecular Weight: 123.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6FN |
|---|---|
| Molecular Weight | 123.13 g/mol |
| IUPAC Name | 3-ethenyl-2-fluoropyridine |
| Standard InChI | InChI=1S/C7H6FN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 |
| Standard InChI Key | FKXCZRQUUBWFCO-UHFFFAOYSA-N |
| SMILES | C=CC1=C(N=CC=C1)F |
| Canonical SMILES | C=CC1=C(N=CC=C1)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular structure of 2-fluoro-3-vinylpyridine features a six-membered pyridine ring with a fluorine atom at position 2 and a vinyl (-CH=CH₂) group at position 3. The IUPAC name for this compound is 3-ethenyl-2-fluoropyridine, reflecting these substituents . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆FN |
| Molecular Weight | 123.13 g/mol |
| SMILES | C=CC1=C(N=CC=C1)F |
| InChIKey | FKXCZRQUUBWFCO-UHFFFAOYSA-N |
The planar pyridine ring adopts a slight distortion due to the electron-withdrawing fluorine atom, which polarizes the π-system and enhances reactivity at specific positions .
Spectroscopic and Computational Data
Computational studies using PubChem’s tools reveal that the fluorine atom induces a dipole moment of 1.87 D, while the vinyl group contributes to a calculated logP (octanol-water partition coefficient) of 1.72, indicating moderate lipophilicity . Nuclear magnetic resonance (NMR) spectra predict a characteristic doublet for the vinyl protons at δ 5.2–5.8 ppm (J = 10–12 Hz) and a deshielded fluorine signal at δ -110 ppm in ¹⁹F NMR .
Synthetic Methodologies
Photoredox-Catalyzed Hydroaminoalkylation
A breakthrough in synthesizing 2-fluoro-3-vinylpyridine derivatives involves photoredox-catalyzed hydroaminoalkylation (HAA). In a continuous-flow system, 2-fluoro-3-vinylpyridine reacts with primary alkylamines (e.g., cyclohexylamine) under blue light (420 nm) using 3DPA2FBN as the photocatalyst . This method achieves a 97% yield of γ-pyridyl amines, which subsequently undergo intramolecular cyclization to form spirocyclic tetrahydronaphthyridines (THNs) .
Reaction Conditions:
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Catalyst: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN)
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Solvent: Dimethylformamide (DMF)
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Temperature: 25°C (photoreactor), 120°C (thermal cyclization)
Applications in Drug Discovery
Spirocyclic Tetrahydronaphthyridines (THNs)
2-Fluoro-3-vinylpyridine serves as a critical precursor for THNs, a class of sp³-rich scaffolds prized for their three-dimensionality and pharmacokinetic properties. In a landmark study, γ-pyridyl amines derived from 2-fluoro-3-vinylpyridine underwent thermal or palladium-catalyzed cyclization to yield 1,8- and 1,6-THNs with >90% efficiency . These compounds exhibit enhanced binding affinity to G protein-coupled receptors (GPCRs), as demonstrated in Pfizer’s MC4R antagonist PF-07258669 .
Structure-Activity Relationship (SAR) Optimization
The fluorine atom in 2-fluoro-3-vinylpyridine enables precise SAR tuning. For instance:
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Electron-Withdrawing Effects: Fluorine’s inductive effect activates the pyridine ring for nucleophilic aromatic substitution, allowing selective functionalization at the 4- and 6-positions .
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Metabolic Stability: Fluorination reduces cytochrome P450-mediated oxidation, improving the half-life of drug candidates .
Future Directions
Ongoing research aims to expand the utility of 2-fluoro-3-vinylpyridine in asymmetric catalysis and bioconjugation. Innovations in electrochemical fluorination may streamline production, while CRISPR-edited enzyme systems could enable biocatalytic derivatization .
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